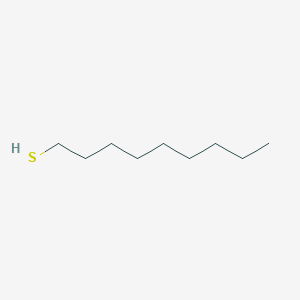

1-Nonanethiol

Descripción

Propiedades

IUPAC Name |

nonane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20S/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEZMVFBMOOHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3(CH2)8SH, Array, C9H20S | |

| Record name | 1-NONANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NONANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1620 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061704 | |

| Record name | 1-Nonanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-nonanethiol is a colorless liquid with a bad smell. Mp: -21 °C; bp: 220 °C. Density: 0.840 g cm-3 at 25 °C. Combustible liquid., Colorless liquid with a strong, obnoxious odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Liquid. | |

| Record name | 1-NONANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NONANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1620 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Nonanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0467.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

220 °C | |

| Record name | 1-NONANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1620 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

78 °C, 78 °C c.c. | |

| Record name | 1-Nonanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NONANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1620 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NIOSH, 2023), Solubility in water: very poor, Insoluble | |

| Record name | 1-NONANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NONANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1620 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Nonanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0467.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

Relative density (water = 1): 0.84 | |

| Record name | 1-NONANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1620 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.5 | |

| Record name | 1-NONANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1620 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.13 [mmHg] | |

| Record name | 1-Nonanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1455-21-6 | |

| Record name | 1-NONANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NONANETHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nonanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39LG2ETV2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NONANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1620 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-20 °C | |

| Record name | 1-NONANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1620 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

1-Nonanethiol physical properties

An In-depth Technical Guide to the Physical Properties of 1-Nonanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as n-nonyl mercaptan) is an organic thiol with the chemical formula CH₃(CH₂)₈SH.[1] It is a colorless to pale yellow liquid characterized by a strong, unpleasant odor.[2][3][4] This compound is of significant interest in various fields, including materials science for the formation of self-assembled monolayers on metal surfaces and as a germination stimulator.[5][6] A thorough understanding of its physical properties is crucial for its application in research and development, ensuring proper handling, storage, and integration into experimental and industrial processes. This guide provides a detailed overview of the core physical properties of this compound, methodologies for their determination, and the underlying molecular factors influencing these characteristics.

Data Presentation: Core Physical Properties

The quantitative physical properties of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Weight | 160.32 | g/mol | - |

| Boiling Point | 219 - 220 | °C | 760 mmHg |

| Melting Point | -21 to -20 | °C | - |

| Density | 0.840 - 0.842 | g/mL | at 25 °C |

| Flash Point | 78 - 79 | °C | Closed Cup |

| Vapor Pressure | 0.13 - 0.172 | mmHg | at 25 °C |

| Refractive Index | 1.455 | n20/D | at 20 °C |

| Water Solubility | Insoluble / Very Poor | - | at 25 °C |

[1][2][3][4][5][6][7][8][9][10][11][12]

Visualization of Influencing Factors

The physical properties of a substance are dictated by its molecular structure and the resulting intermolecular forces. The following diagram illustrates the logical relationships between the structural features of this compound and its key physical characteristics.

Caption: Factors influencing the physical properties of this compound.

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical characterization. Below are detailed methodologies for measuring the key properties of liquid samples like this compound.

Boiling Point Determination (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[13][14] A micro-boiling point determination is suitable when only a small volume of the sample is available.[13][15]

-

Apparatus: Small test tube, thermometer, capillary tube (sealed at one end), heating block or oil bath, stirrer.[15][16]

-

Methodology:

-

Place approximately 0.5 mL of this compound into the small test tube.[15]

-

Insert the capillary tube into the test tube with its open end down.[16]

-

Position a thermometer so that its bulb is close to the capillary tube, ensuring the reading will be of the vapor temperature, not the liquid itself.[15]

-

Heat the apparatus gently. Initially, air trapped in the capillary tube will bubble out.[13]

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached its boiling point.[13]

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[13]

-

Repeat the measurement to ensure consistency.

-

Melting Point Determination (Capillary Method)

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[17] For substances like this compound, which are liquid at room temperature, this requires cooling the sample until it solidifies.

-

Apparatus: Capillary tube, melting point apparatus (e.g., Mel-Temp or Thiele tube), cooling bath (e.g., dry ice/acetone).[18][19]

-

Methodology:

-

Dip a capillary tube into liquid this compound to draw a small amount (2-3 mm height) into the tube.

-

Freeze the sample by placing the capillary tube in a cooling bath until the liquid solidifies.

-

Place the capillary tube into the melting point apparatus.[17]

-

Begin heating slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[18][20]

-

Record the temperature at which the first droplet of liquid appears (onset of melting).

-

Record the temperature at which the entire solid has turned into a clear liquid (completion of melting). The range between these two temperatures is the melting range.[18] For a pure substance, this range is typically narrow.

-

Density Determination (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume.[21][22] It can be determined gravimetrically using standard laboratory glassware.

-

Apparatus: Electronic balance, graduated cylinder (10 mL or 25 mL) or a pycnometer for higher accuracy.[21][23]

-

Methodology (using a graduated cylinder):

-

Measure the mass of a clean, dry graduated cylinder on an electronic balance and record it (m₁).[21]

-

Carefully add a specific volume of this compound (e.g., 10 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[21][24]

-

Measure the combined mass of the graduated cylinder and the liquid (m₂).[21]

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder (mass = m₂ - m₁).

-

Calculate the density using the formula: Density = Mass / Volume.[22]

-

For higher precision, perform the measurement multiple times and average the results.[21] Using a pycnometer, which is a flask with a precisely known volume, follows a similar principle but yields more accurate results.[23]

-

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface.[6] The closed-cup method is preferred for its safety and accuracy.

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed Tester).

-

Methodology:

-

Place the this compound sample into the test cup of the apparatus.

-

Close the lid and begin heating the sample at a slow, constant rate.

-

At regular temperature intervals, apply an ignition source (a small flame) through an opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.

-

It is crucial to perform this experiment in a well-ventilated fume hood due to the flammability and noxious odor of the thiol.

-

Solubility Determination (Qualitative Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[25] For this compound, its solubility in water is a key property.

-

Apparatus: Test tubes, spatula or dropper, distilled water.[25]

-

Methodology:

-

Add a known volume of the solvent (e.g., 5 mL of distilled water) to a test tube.[26]

-

Add a small, measured amount of this compound (e.g., 0.1 mL) to the test tube.

-

Stopper the test tube and shake vigorously for 1-2 minutes.[25]

-

Allow the mixture to stand and observe.

-

If the this compound forms a separate layer or the solution is cloudy/emulsified, it is considered insoluble or poorly soluble.[2][26] If it disappears completely to form a clear solution, it is soluble. This compound is known to be insoluble in water.[10] This procedure can be repeated with other solvents (e.g., ethanol, chloroform) to determine its solubility profile.[5]

-

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound | C9H20S | CID 15077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nonyl mercaptan, 1455-21-6 [thegoodscentscompany.com]

- 4. echemi.com [echemi.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound 99 1455-21-6 [sigmaaldrich.com]

- 7. This compound [stenutz.eu]

- 8. 1-壬硫醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 11. This compound [webbook.nist.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. byjus.com [byjus.com]

- 17. westlab.com [westlab.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. SSERC | Melting point determination [sserc.org.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 22. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 23. mt.com [mt.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 26. education.com [education.com]

1-Nonanethiol CAS number 1455-21-6

An In-depth Technical Guide to 1-Nonanethiol (CAS: 1455-21-6) for Researchers and Drug Development Professionals

Introduction

This compound, also known as n-nonyl mercaptan, is a long-chain alkanethiol that has garnered significant interest in various scientific and technological fields. Its molecular structure, consisting of a nine-carbon alkyl chain and a terminal thiol (-SH) group, allows it to form highly ordered, self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. This property makes it a valuable tool in surface functionalization, nanotechnology, and the development of drug delivery systems. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key applications, and a summary of its safety and handling information.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic strong and unpleasant odor.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 1455-21-6 | [1][2] |

| Molecular Formula | C9H20S | [1] |

| Molecular Weight | 160.32 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Strong, unpleasant | [1] |

| Density | 0.842 g/mL at 25 °C | [2][3][4] |

| Melting Point | -21 °C | [1] |

| Boiling Point | 220 °C | [1][2][3] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [2][3] |

| Solubility | Insoluble in water.[1] Soluble in ethanol (B145695), chloroform (B151607) (sparingly), and methanol (B129727) (slightly).[5] | |

| Vapor Pressure | 0.13 mmHg | [1] |

| Refractive Index | n20/D 1.455 | [2][3][4] |

Table 2: Chemical Identifiers and Spectral Data

| Identifier/Data | Value | Reference |

| IUPAC Name | Nonane-1-thiol | [1] |

| Synonyms | n-Nonyl mercaptan, 1-Mercaptononane, Nonylthiol | [1][2] |

| InChI | InChI=1S/C9H20S/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3 | [2][6] |

| SMILES | CCCCCCCCCS | [2][3][4] |

| ¹H NMR Spectra | Available | [1] |

| ¹³C NMR Spectra | Available | [1] |

| GC-MS | Available | [1] |

| Kovats Retention Index | Standard non-polar: 1219, 1218; Semi-standard non-polar: 1233; Standard polar: 1470 | [1] |

Key Applications and Experimental Protocols

The primary applications of this compound stem from its ability to form robust and well-ordered self-assembled monolayers on gold surfaces. This has significant implications in nanotechnology, biosensor development, and surface chemistry.

Formation of Self-Assembled Monolayers (SAMs) on Gold

This compound spontaneously forms a dense, quasi-crystalline monolayer on gold surfaces through the strong affinity of the sulfur atom for gold.[7] The alkyl chains then align and pack closely due to van der Waals interactions, resulting in a highly ordered film.

This protocol outlines the steps for preparing a this compound SAM on a gold-coated substrate.

Materials:

-

This compound (CAS 1455-21-6)

-

Gold-coated substrate (e.g., gold-coated glass slide or silicon wafer)

-

200-proof ethanol

-

Tweezers

-

Glass or polypropylene (B1209903) containers with sealable caps

-

Dry nitrogen gas

-

Sonicator

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the gold substrate to remove any organic contaminants. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle with appropriate personal protective equipment in a fume hood.

-

Alternatively, UV/ozone treatment for 15-20 minutes can be used.[4]

-

Rinse the cleaned substrate copiously with deionized water and then with absolute ethanol.

-

Dry the substrate under a gentle stream of dry nitrogen gas.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass or polypropylene container.

-

Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[6]

-

-

Self-Assembly:

-

Immediately immerse the freshly cleaned and dried gold substrate into the this compound solution.[2][6] Handle the substrate with clean tweezers.

-

To minimize oxidation, reduce the headspace above the solution and backfill the container with dry nitrogen gas before sealing.[2]

-

Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment to ensure the formation of a well-ordered monolayer.[1][4]

-

-

Rinsing and Drying:

-

After the incubation period, remove the substrate from the thiol solution with tweezers.

-

Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed this compound molecules.[4]

-

Place the rinsed substrate in a container with fresh ethanol and sonicate for 1-3 minutes to remove any remaining physisorbed molecules.[2][6]

-

Perform a final rinse with ethanol.

-

Dry the substrate under a gentle stream of dry nitrogen gas.[2][6][4]

-

-

Storage:

Experimental workflow for the formation of a this compound self-assembled monolayer on a gold substrate.

Synthesis of this compound Capped Gold Nanoparticles

This compound can be used as a capping agent to stabilize gold nanoparticles (AuNPs) during and after their synthesis. The thiol group binds strongly to the gold surface, preventing aggregation and allowing for control over particle size and dispersibility in various solvents. The Turkevich method is a widely used approach for synthesizing gold nanoparticles, where a gold salt is reduced by sodium citrate (B86180).[8][9] This protocol adapts the Turkevich method for the synthesis of this compound capped AuNPs.

This protocol describes a one-step synthesis of this compound stabilized gold nanoparticles.

Materials:

-

Tetrachloroauric (III) acid (HAuCl₄)

-

Sodium citrate dihydrate

-

This compound (CAS 1455-21-6)

-

Deionized water (18 MΩ·cm)

-

Ethanol

-

Heating mantle with magnetic stirring

-

Condenser

Procedure:

-

Preparation of Gold Solution:

-

In a clean round-bottom flask, prepare a 0.01% (w/v) solution of HAuCl₄ in deionized water. For example, add 10 mg of HAuCl₄ to 100 mL of deionized water.

-

Heat the solution to a rolling boil while stirring vigorously. Attach a condenser to the flask to prevent solvent evaporation.

-

-

Reduction of Gold Ions:

-

While the gold solution is boiling, quickly add a 1% (w/v) solution of sodium citrate. A typical volume ratio is 1 mL of citrate solution for every 20 mL of gold solution.

-

Continue to heat and stir the solution. The color will change from a pale yellow to gray, then to a deep red or burgundy, indicating the formation of gold nanoparticles.[9] This process usually takes about 15-30 minutes.

-

After the color change is complete, continue boiling for another 15 minutes, then remove the flask from the heat and allow it to cool to room temperature with continued stirring.

-

-

Capping with this compound:

-

Prepare a dilute solution of this compound in ethanol (e.g., 10 mM).

-

Once the gold nanoparticle solution has cooled, add the this compound solution dropwise while stirring. The amount of thiol to add will depend on the desired surface coverage and the concentration of nanoparticles. A molar excess of thiol to gold is typically used.

-

Continue stirring the mixture at room temperature for at least 12 hours to allow for the formation of a stable thiol monolayer on the nanoparticle surface.

-

-

Purification:

-

The this compound capped gold nanoparticles can be purified from excess reagents by centrifugation.

-

Transfer the solution to centrifuge tubes and spin at a speed sufficient to pellet the nanoparticles (this will depend on the particle size).

-

Discard the supernatant and resuspend the nanoparticle pellet in a suitable solvent, such as ethanol.

-

Repeat the centrifugation and resuspension steps two to three more times to ensure complete removal of unreacted reagents.

-

-

Characterization:

-

The synthesized nanoparticles can be characterized using techniques such as UV-Vis spectroscopy (to observe the surface plasmon resonance peak, typically around 520 nm for spherical AuNPs), transmission electron microscopy (TEM) for size and morphology analysis, and dynamic light scattering (DLS) for size distribution.

-

Workflow for the synthesis of this compound capped gold nanoparticles.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard Information

| Hazard | Description | Reference |

| GHS Pictograms | [2] | |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][3] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2][3] |

Handling and Storage:

-

Handle in a well-ventilated area or in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Keep away from heat, sparks, and open flames as it is a combustible liquid.[1][10]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

-

Store separately from strong oxidizing agents, strong acids, and strong bases.[11]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[10]

-

Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10]

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid.[10]

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get immediate medical aid.[10]

Conclusion

This compound is a versatile chemical compound with significant applications in materials science and nanotechnology, primarily due to its ability to form high-quality self-assembled monolayers on gold surfaces. This property allows for the precise control of surface chemistry, which is critical for the development of advanced materials, biosensors, and drug delivery platforms. While its handling requires adherence to strict safety protocols, the experimental procedures for its application are well-established and reproducible. This guide provides the foundational knowledge and practical protocols for researchers and professionals to effectively and safely utilize this compound in their work.

References

- 1. if.tugraz.at [if.tugraz.at]

- 2. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C9H20S | CID 15077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. openbiotechnologyjournal.com [openbiotechnologyjournal.com]

- 11. pubs.acs.org [pubs.acs.org]

1-Nonanethiol: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Applications of 1-Nonanethiol for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a long-chain alkanethiol that has garnered significant interest in various scientific and industrial fields, including materials science and drug development. Its ability to form well-defined self-assembled monolayers (SAMs) on noble metal surfaces makes it a valuable tool for surface functionalization, biosensor development, and studying molecular-level interactions.

Core Properties of this compound

This compound, also known as n-nonyl mercaptan, is a colorless to pale yellow liquid with a characteristic strong odor. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C9H20S |

| Molecular Weight | 160.32 g/mol |

| CAS Number | 1455-21-6 |

| Density | 0.842 g/mL at 25 °C |

| Boiling Point | 220 °C |

| Melting Point | -20 °C |

| Flash Point | 79 °C (174.2 °F) - closed cup |

| Refractive Index | n20/D 1.455 |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695), ether, and chloroform. |

Synthesis and Purification

While specific, detailed industrial synthesis protocols for this compound are proprietary, a common laboratory-scale synthesis route for alkanethiols involves the reaction of the corresponding alkyl halide with a sulfur source. One established method is the reaction of 1-bromononane (B48978) with thiourea, followed by hydrolysis of the resulting isothiouronium salt.

Purification of this compound is typically achieved through distillation under reduced pressure. The purity can be assessed using standard analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Applications in Research and Drug Development

The primary application of this compound in research and drug development stems from its ability to form highly ordered self-assembled monolayers (SAMs) on gold and other noble metal surfaces. These SAMs provide a versatile platform for:

-

Biosensor Development: The functionalization of SAMs with specific biomolecules (e.g., antibodies, enzymes) allows for the creation of highly sensitive and selective biosensors for detecting drug-target interactions or disease biomarkers.

-

Drug Delivery Systems: Gold nanoparticles functionalized with this compound and other thiolated molecules are being investigated for targeted drug delivery. The alkyl chain length of this compound can influence the stability and drug-loading capacity of these nanoparticles.

-

Controlled Cell Adhesion Studies: By creating patterned surfaces with SAMs of this compound alongside cell-adhesive molecules, researchers can precisely control cell attachment and growth. This is valuable for studying cellular responses to drug candidates and for developing more physiologically relevant cell-based assays.

-

High-Throughput Screening (HTS): SAMs can be used to create microarrays for immobilizing drug candidates, facilitating the high-throughput screening of compound libraries against specific biological targets.

Experimental Protocol: Formation of this compound Self-Assembled Monolayers on Gold

This protocol outlines the steps for preparing a this compound SAM on a gold-coated substrate, a common procedure in many research applications.

Materials:

-

Gold-coated substrates (e.g., glass slides or silicon wafers)

-

This compound (99% purity or higher)

-

Anhydrous ethanol (200 proof)

-

Deionized (DI) water

-

Clean glass vials with caps

-

Tweezers

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning:

-

Thoroughly rinse the gold substrate with DI water.

-

Rinse with anhydrous ethanol.

-

Dry the substrate under a gentle stream of high-purity nitrogen gas.

-

Use the cleaned substrate immediately to prevent contamination.

-

-

Thiol Solution Preparation:

-

In a clean glass vial, prepare a 1 mM solution of this compound in anhydrous ethanol. For example, add the appropriate amount of this compound to 10 mL of ethanol.

-

-

Self-Assembly:

-

Immerse the clean, dry gold substrate into the this compound solution. Ensure the entire gold surface is submerged.

-

Incubate the substrate in the solution for 18-24 hours at room temperature. This allows for the formation of a well-ordered and densely packed monolayer.

-

-

Rinsing and Drying:

-

After incubation, carefully remove the substrate from the thiol solution using clean tweezers.

-

Rinse the substrate thoroughly with copious amounts of fresh anhydrous ethanol to remove any non-covalently bound thiol molecules.

-

Dry the substrate again under a gentle stream of nitrogen gas.

-

-

Storage:

-

Store the prepared SAM-coated substrate in a clean, dry, and inert environment (e.g., a desiccator or under a nitrogen atmosphere) until further use.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the formation of a this compound self-assembled monolayer.

1-Nonanethiol structure and formula

An In-depth Technical Guide to 1-Nonanethiol: Structure, Properties, and Applications

Overview of this compound

This compound, also known as n-nonyl mercaptan, is a straight-chain alkanethiol with a nine-carbon backbone.[1][2] It is a colorless to pale yellow liquid recognized by a characteristic strong, unpleasant odor.[3][4] The key feature of its molecular structure is the thiol (-SH) functional group, which dictates its chemical reactivity and utility. This thiol group exhibits a strong affinity for the surfaces of noble metals, particularly gold, leading to the spontaneous formation of highly ordered, self-assembled monolayers (SAMs).[5][6] This property makes this compound a critical component in surface science, nanotechnology, and materials science, with significant implications for drug development, biosensing, and microelectronics.[6][7]

Chemical Structure and Formula

The structure of this compound consists of a nine-carbon alkyl chain attached to a sulfhydryl (thiol) group.

-

Condensed Structural Formula : CH₃(CH₂)₈SH[3]

-

SMILES : CCCCCCCCCS[3]

-

InChI : InChI=1S/C9H20S/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3[1][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a combustible liquid and is generally insoluble in water but miscible with many organic solvents like alcohols and ethers.[3][4]

| Property | Value | Reference(s) |

| CAS Number | 1455-21-6 | [1][3] |

| Molar Mass | 160.32 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid with a characteristic odor | [3][4][9] |

| Density | 0.842 g/mL at 25 °C | [2] |

| Boiling Point | 220 °C | [3] |

| Melting Point | -20 °C to -21 °C | [3][4] |

| Flash Point | 79 °C (174.2 °F) - closed cup | |

| Vapor Pressure | 0.13 mmHg | [3] |

| Refractive Index | n20/D 1.455 | |

| Solubility | Insoluble in water; Soluble in chloroform (B151607) and methanol (B129727) (slightly) | [3][10] |

Synthesis and Reactivity

Synthesis

This compound can be synthesized via several standard methods in organic chemistry. A common laboratory-scale preparation involves the reaction of 1-bromononane (B48978) with thiourea, followed by hydrolysis. This two-step process provides a reliable route to the desired alkanethiol.

Reactivity

The chemistry of this compound is dominated by its thiol group.

-

Oxidation : It is sensitive to air and can be oxidized to form the corresponding disulfide (dinonyl disulfide).[4]

-

Acidity : The thiol proton is weakly acidic (pKa ≈ 10.5).[10]

-

Reactivity with Metals : It reacts readily with noble metal surfaces, most notably gold, to form a strong gold-thiolate covalent bond (Au-S).[6] This interaction is the driving force for the formation of self-assembled monolayers.

-

Incompatibilities : this compound reacts violently with strong oxidizing agents, strong acids, strong bases, and alkali metals.[9][11]

Applications in Research and Drug Development

The primary application of this compound in research is its use as a molecular building block for the creation of Self-Assembled Monolayers (SAMs). SAMs are highly ordered molecular films that form spontaneously when a suitable substrate (e.g., a gold-coated slide) is exposed to a dilute solution of the thiol.[12][13]

-

Surface Functionalization : SAMs of this compound create a well-defined, hydrophobic surface. This can be used to control surface energy, wettability, and adhesion.

-

Biosensors : By using mixed SAMs containing this compound and other functionalized thiols (e.g., those with carboxyl or amine terminal groups), surfaces can be designed to selectively bind proteins, DNA, or other biomolecules, forming the basis of highly sensitive biosensors.

-

Drug Delivery : Nanoparticles functionalized with this compound and other ligands can be used in drug delivery systems. The alkyl chains can form a hydrophobic layer that encapsulates a drug, while other functional groups can be used for targeting specific cells or tissues.

-

Microelectronics and Patterning : SAMs are used as ultrathin resist layers in soft lithography techniques like microcontact printing.

Experimental Protocol: Formation of a this compound SAM on Gold

This protocol details the standard procedure for preparing a high-quality this compound SAM on a gold-coated substrate in a solution phase.[12][13][14]

Reagents and Materials

-

Gold-coated substrate (e.g., gold-on-glass or gold-on-silicon)

-

This compound (≥95% purity)

-

200-proof ethanol (B145695) (absolute, anhydrous)

-

Clean glass or polypropylene (B1209903) containers with sealable caps (B75204) (e.g., scintillation vials)

-

Tweezers for substrate handling

-

Dry nitrogen gas source

-

Sonicator

-

Calibrated micropipettes and analytical balance

Workflow Visualization

Caption: Experimental workflow for the formation of a this compound self-assembled monolayer.

Detailed Procedure

Step 1: Substrate Preparation (Cleaning) A pristine gold surface is critical for the formation of a high-quality SAM. The substrate should be cleaned immediately before use.

-

Thoroughly rinse the gold substrate with ethanol.

-

Dry the substrate under a stream of dry nitrogen.

-

For optimal cleaning, treat the surface with UV-Ozone or an oxygen plasma cleaner for 5-10 minutes to remove organic contaminants. Alternative for robust substrates: Immerse in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Extreme caution is required with piranha solution as it is highly corrosive and reacts violently with organic materials.

-

Rinse copiously with deionized water, followed by ethanol, and dry with nitrogen.

Step 2: Thiol Solution Preparation

-

Work in a clean environment, preferably a fume hood, to avoid contamination.[12]

-

Prepare a 1 to 10 mM solution of this compound in absolute ethanol. For example, to make 10 mL of a 1 mM solution, add 18.6 µL of this compound (density ≈ 0.842 g/mL) to 10 mL of ethanol.

-

Vortex or gently agitate the solution until the thiol is completely dissolved.

Step 3: The Self-Assembly Process

-

Using clean tweezers, immediately immerse the cleaned gold substrate into a container filled with the prepared thiol solution.[12][13]

-

Ensure the entire gold surface is submerged. To minimize oxidation and contamination, use a container with minimal headspace.[12]

-

Backfill the container with dry nitrogen gas, seal it tightly (e.g., with a cap and Parafilm®), and store it in a dark, vibration-free location at room temperature.[12][13]

-

Allow the self-assembly to proceed for 24 to 48 hours. Longer immersion times typically result in more ordered and densely packed monolayers.[12][13]

Step 4: Rinsing and Post-Treatment

-

After the incubation period, carefully remove the substrate from the thiol solution using tweezers.

-

Immediately rinse the substrate thoroughly with a stream of fresh, pure ethanol for 15-30 seconds to remove any non-covalently bound (physisorbed) thiol molecules from the surface.[12]

-

To further ensure a clean monolayer, place the substrate in a beaker of fresh ethanol and sonicate for 1-3 minutes.[12][13]

-

Perform a final rinse with ethanol.

Step 5: Drying

-

Gently dry the substrate with a stream of dry, high-purity nitrogen gas.

-

The substrate, now coated with a this compound SAM, is ready for analysis or further functionalization. Store in a clean, dry environment, such as a desiccator or petri dish.[12]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [stenutz.eu]

- 3. This compound | C9H20S | CID 15077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Supplier & Manufacturer | Factory Price [dimethyl-disulfide.net]

- 5. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. diva-portal.org [diva-portal.org]

- 7. nonyl mercaptan, 1455-21-6 [thegoodscentscompany.com]

- 8. This compound [webbook.nist.gov]

- 9. ICSC 1620 - this compound [inchem.org]

- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. if.tugraz.at [if.tugraz.at]

An In-depth Technical Guide to the Synthesis and Purification of 1-Nonanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1-nonanethiol, a valuable organosulfur compound utilized in various fields, including materials science and drug development. This document details established synthetic methodologies, including the use of alkyl halides and alcohols as starting materials. Furthermore, it outlines purification techniques and analytical methods for the characterization of the final product. Experimental protocols, quantitative data, and visual diagrams of synthetic pathways are presented to facilitate a thorough understanding of the core concepts.

Introduction

This compound (also known as 1-nonyl mercaptan) is a straight-chain alkyl thiol with the chemical formula CH₃(CH₂)₈SH.[1] Its characteristic thiol group imparts unique chemical properties, making it a versatile building block in organic synthesis and a key component in the formation of self-assembled monolayers (SAMs) on metal surfaces. The ability to reliably synthesize and purify this compound is crucial for its application in nanotechnology, surface chemistry, and the development of thiol-based pharmaceuticals. This guide provides an in-depth exploration of the primary synthetic routes and purification strategies for obtaining high-purity this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₂₀S[2] |

| Molecular Weight | 160.32 g/mol [2] |

| Appearance | Colorless liquid with a characteristic unpleasant odor[2] |

| Boiling Point | 220 °C at 760 mmHg[2] |

| Melting Point | -21 °C[2] |

| Density | 0.840 g/cm³ at 25 °C[2] |

| Flash Point | 79 °C (174.2 °F)[3] |

| Solubility | Insoluble in water[2] |

| Refractive Index (n²⁰/D) | 1.455[1] |

| CAS Number | 1455-21-6[2] |

Synthesis of this compound

Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the availability and cost of starting materials, desired purity, and scalability of the reaction. The most common approaches start from either 1-bromononane (B48978) or 1-nonanol.

Synthesis from 1-Bromononane

A prevalent and reliable method for the synthesis of this compound involves the nucleophilic substitution of 1-bromononane with a sulfur-containing nucleophile. Two primary variations of this method are the use of thiourea (B124793) followed by hydrolysis, and the reaction with a thioacetate (B1230152) salt followed by hydrolysis.

This two-step procedure is a classic and effective method for preparing primary thiols from alkyl halides.[4] It involves the formation of a stable S-alkylisothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the thiol. A general workflow for this synthesis is depicted below.

Figure 1: Synthesis of this compound from 1-Bromononane via an Isothiouronium Salt.

A detailed experimental protocol, adapted from the synthesis of a similar long-chain thiol, n-dodecyl mercaptan, is provided below.[5]

Experimental Protocol 3.1.1:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-bromononane (0.5 mol), thiourea (0.5 mol), and 250 mL of 95% ethanol (B145695).

-

Isothiouronium Salt Formation: Heat the mixture to reflux and maintain for 3 hours.[5]

-

Hydrolysis: After cooling, add a solution of sodium hydroxide (B78521) (0.75 mol) in 300 mL of water to the reaction mixture.

-

Second Reflux: Heat the mixture to reflux for an additional 2 hours, during which the this compound will separate as an oily layer.[5]

-

Workup: Separate the layers. Acidify the aqueous layer with dilute sulfuric acid and extract with benzene. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Quantitative Data (for the analogous n-dodecyl mercaptan synthesis):

| Parameter | Value | Reference |

| Yield | 79-83% | [5] |

An alternative to the thiourea method involves the reaction of 1-bromononane with a thioacetate salt (e.g., potassium thioacetate) to form S-nonyl thioacetate. This intermediate is then hydrolyzed to yield this compound. This method can offer improved yields and avoids the use of thiourea.[6][7]

Figure 2: Synthesis of this compound from 1-Bromononane via a Thioacetate Intermediate.

Experimental Protocol 3.1.2 (General Procedure):

-

Thioacetate Formation: Dissolve 1-bromononane in a suitable solvent such as ethanol or DMF. Add potassium thioacetate and heat the mixture to reflux until the reaction is complete (monitored by TLC or GC).

-

Workup: Cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure to obtain crude S-nonyl thioacetate.

-

Hydrolysis: Dissolve the crude S-nonyl thioacetate in ethanol. Add a solution of sodium hydroxide in water and reflux for 2 hours.

-

Purification: Cool the mixture, neutralize with acid, and extract the product with a suitable organic solvent. Wash the organic layer, dry, and concentrate. Purify the resulting this compound by vacuum distillation.

Quantitative Data (Microwave-assisted one-pot synthesis of various thiols from alkyl halides):

| Parameter | Value | Reference |

| Isolated Yield | > 90% | [7] |

| Purity (by GC/MS) | ~97.5% | [7] |

Synthesis from 1-Nonanol

1-Nonanol is another readily available starting material for the synthesis of this compound.[8] This conversion can be achieved through several methods, most notably the Mitsunobu reaction or by converting the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution.

The Mitsunobu reaction allows for the direct conversion of a primary alcohol to a thioester in a single step with inversion of configuration (though not relevant for the achiral 1-nonanol).[9][10] The alcohol is activated by a combination of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). Thioacetic acid can be used as the nucleophile to form the thioacetate intermediate, which is then hydrolyzed.

Figure 3: Synthesis of this compound from 1-Nonanol via the Mitsunobu Reaction.

Experimental Protocol 3.2.1 (General Procedure):

-

Reaction Setup: Dissolve 1-nonanol, triphenylphosphine (B44618), and thioacetic acid in an anhydrous aprotic solvent (e.g., THF or toluene) under an inert atmosphere.

-

Mitsunobu Reaction: Cool the solution in an ice bath and slowly add DEAD or DIAD dropwise. Allow the reaction to warm to room temperature and stir until completion.

-

Workup: Concentrate the reaction mixture and purify the crude S-nonyl thioacetate by column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.

-

Hydrolysis and Purification: Hydrolyze the purified thioacetate as described in Protocol 3.1.2 and purify the resulting this compound by vacuum distillation.

Purification of this compound

Crude this compound obtained from the synthetic procedures described above typically requires purification to remove unreacted starting materials, byproducts, and residual solvents. The primary method for purifying liquid thiols like this compound is vacuum distillation.

Vacuum Distillation

Vacuum distillation is employed to purify compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at elevated temperatures.[11][12] By reducing the pressure, the boiling point of the compound is lowered, allowing for a safer and more efficient distillation.

Experimental Protocol 4.1 (General Procedure):

-

Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum. A Claisen adapter is recommended to minimize bumping.

-

Crude Product: Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Vacuum Application: Gradually apply vacuum to the system.

-

Heating: Once a stable vacuum is achieved, begin to heat the distillation flask.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound at reduced pressure can be estimated using a nomograph.

Table 2: Estimated Boiling Points of this compound at Reduced Pressures

| Pressure (mmHg) | Estimated Boiling Point (°C) |

| 39 | 165-169 (for n-dodecyl mercaptan)[5] |

| 2 | 125-126 (for 9-bromo-1-nonanol)[13] |

Note: The provided boiling points are for analogous compounds and serve as an estimation. The actual boiling point of this compound under vacuum should be determined experimentally.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound. The gas chromatogram will indicate the number of components in the sample, with the area of the peak corresponding to this compound being a measure of its purity. The mass spectrum provides structural information, which should be consistent with the molecular weight and fragmentation pattern of this compound.[4][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The chemical shifts and coupling patterns should be consistent with the expected structure.[2][16]

Expected ¹H NMR Spectral Data (in CDCl₃):

-

A triplet corresponding to the -SH proton.

-

A multiplet for the -CH₂- group adjacent to the sulfur atom.

-

A complex multiplet for the other methylene (B1212753) (-CH₂-) groups in the alkyl chain.

-

A triplet for the terminal methyl (-CH₃) group.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

Distinct signals for each of the nine carbon atoms in the nonyl chain, with the carbon attached to the sulfur atom appearing at a characteristic chemical shift.

Safety and Handling

This compound is a combustible liquid and is irritating to the eyes, skin, and respiratory system.[3] It has a strong, unpleasant odor. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3] Store in a cool, well-ventilated area away from oxidizing agents.

Conclusion

This technical guide has outlined the primary synthetic routes for the preparation of this compound from readily available starting materials, 1-bromononane and 1-nonanol. Detailed experimental protocols, based on established chemical literature, have been provided to facilitate the practical synthesis of this important thiol. Furthermore, purification by vacuum distillation and characterization by GC-MS and NMR spectroscopy have been discussed. By following the procedures and safety precautions outlined in this guide, researchers can confidently synthesize and purify high-quality this compound for their specific applications.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | C9H20S | CID 15077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 8. 1-Nonanol - Wikipedia [en.wikipedia.org]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 12. Purification [chem.rochester.edu]

- 13. 9-Bromo-1-nonanol 95 55362-80-6 [sigmaaldrich.com]

- 14. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. JP2014211433A - Quantification method of thiol compound and sulfide compound - Google Patents [patents.google.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Safety of 1-Nonanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 1-nonanethiol, compiled from various Safety Data Sheets (SDS). It is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely.

Chemical and Physical Properties

This compound is a colorless liquid with a strong, unpleasant odor.[1][2] It is a combustible liquid and its vapors can form explosive mixtures with air above its flash point.[1][3] It is insoluble in water.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H20S | [3][4] |

| Molecular Weight | 160.32 g/mol | [1][3] |

| Appearance | Colorless to yellow liquid with a stench | [1][2][3] |

| Boiling Point | 220 °C | [1][3] |

| Melting Point | -20 °C to -21 °C | [1] |

| Flash Point | 78 °C to 79 °C (closed cup) | [1][3] |

| Density | 0.840 - 0.842 g/cm³ at 25 °C | [1][4] |

| Vapor Density | 5.5 (air = 1) | [1][3] |

| Vapor Pressure | 0.13 - 0.172 mmHg at 25 °C | [1][4] |

| Solubility in Water | Insoluble | [1][3][5] |

| Refractive Index | n20/D 1.455 | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[1][3][6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [1][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [1] |

| Flammable Liquids | 4 | H227: Combustible liquid | [7] |

Toxicology and Health Effects

Exposure to this compound can occur through inhalation, ingestion, and skin or eye contact.[2][5][6] Symptoms of exposure may include irritation to the eyes, skin, nose, and throat, as well as weakness, cyanosis, increased respiration, nausea, drowsiness, headache, and vomiting.[2][5][6] The target organs for this chemical are the eyes, skin, respiratory system, blood, and central nervous system.[2][5]

Table 3: Potential Health Effects of this compound

| Exposure Route | Acute Effects | Chronic Effects | Source(s) |

| Inhalation | Causes respiratory tract irritation, which may lead to delayed pulmonary edema. High concentrations can cause central nervous system depression and asphyxiation. | Effects may be delayed. | [3] |

| Skin Contact | Causes skin irritation and may lead to dermatitis. | Effects may be delayed. | [3] |

| Eye Contact | Causes serious eye irritation, and may result in chemical conjunctivitis and corneal damage. | Effects may be delayed. | [3] |

| Ingestion | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. | Effects may be delayed. | [3] |

Experimental Protocols

Detailed experimental protocols for determining the physical, chemical, and toxicological properties of this compound are not available in the provided Safety Data Sheets. These studies are typically conducted following standardized guidelines from organizations such as the OECD, ASTM, or ISO, which are not cited in the source documents.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

-

Wash hands thoroughly after handling.[3]

-

Avoid contact with eyes, skin, and clothing.[3]

-

Use only in a well-ventilated area or under a chemical fume hood.[3]

-

All equipment used when handling the product must be grounded to prevent static discharge.[1][2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible substances such as strong oxidants, strong bases, and strong acids.[1]

-

Recommended storage temperature is 2-8°C.[9]

Emergency Procedures

First Aid Measures:

Caption: First aid procedures for different exposure routes to this compound.

Firefighting Measures:

This compound is a combustible liquid.[1][7] Vapors are heavier than air and may travel to a source of ignition and flash back.[2][3] Containers may explode when heated.[2][3]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2][6]

-

Unsuitable Extinguishing Media: Avoid aiming straight or solid streams directly onto the product.[1][2]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as sulfur oxides and carbon monoxide may be generated.[2][3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Caption: Recommended fire extinguishing media based on the scale of the fire.

Accidental Release Measures:

-

Personal Precautions: Eliminate all ignition sources.[1][2] Wear appropriate personal protective equipment.[6]

-

Environmental Precautions: Prevent entry into waterways, sewers, basements, or confined areas.[1][2]

-

Methods for Containment and Cleaning Up: For small spills, absorb with an inert material like sand or earth and transfer to a suitable container for disposal.[1][2] For large spills, dike the area to prevent spreading.[1] A vapor-suppressing foam may be used to reduce vapors.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is essential to prevent exposure to this compound.

References

- 1. This compound | C9H20S | CID 15077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chembk.com [chembk.com]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 6. echemi.com [echemi.com]

- 7. canbipharm.com [canbipharm.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound 99 1455-21-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Nonanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the boiling and melting points of 1-nonanethiol, including its other key physical properties. It details standardized experimental protocols for the determination of these characteristics and includes logical workflows for property determination.

Physicochemical Data of this compound

This compound is a colorless to pale yellow liquid with a characteristic strong, unpleasant odor.[1][2][3] It is a member of the thiol class of organic compounds, which are distinguished by the presence of a sulfhydryl (-SH) group.[4] Due to the low electronegativity difference between sulfur and hydrogen, S-H bonds exhibit less hydrogen bonding compared to the O-H bonds in alcohols.[4][5] This results in lower boiling points and reduced solubility in polar solvents for thiols relative to alcohols of similar molecular weight.[4]

Summary of Quantitative Data

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 220 °C | at 760 mmHg | [1][2][6][7] |

| 219-220 °C | at 760 mmHg | [3] | |

| Melting Point | -20 °C | [1][7] | |

| -20.1 °C | [2][6] | ||

| -21 °C | [1][2][8] | ||

| Density | 0.840 g/cm³ | at 25 °C | [1][2][8] |

| 0.842 g/mL | [7] | ||

| Flash Point | 78 °C (174 °F) | Closed Cup | [1][3][6] |

| Vapor Pressure | 0.13 mmHg | [1][2] | |

| 0.172 mmHg | at 25 °C | [3][6] | |

| Molecular Weight | 160.32 g/mol | [1][9] | |

| Water Solubility | Insoluble | [1][8] | |

| 6.543 mg/L | at 25 °C (estimated) | [3] |

Experimental Protocols for Physical Property Determination

Accurate determination of boiling and melting points is crucial for substance identification and purity assessment.[10] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.[10]

Melting Point Determination

A common and effective method for determining the melting point of a solid is through the use of a Mel-Temp apparatus or a similar heated metal block device.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the apparatus.

-

Initial Determination: A rapid heating rate is used to get an approximate melting point range. This helps in saving time for subsequent, more accurate measurements.

-

Accurate Determination: The apparatus is allowed to cool. A new sample is then heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the estimated melting point.[10]

-